molecular formula C12H28Sn B022777 Tri-n-butyltin deuteride CAS No. 6180-99-0

Tri-n-butyltin deuteride

Cat. No. B022777
CAS RN: 6180-99-0
M. Wt: 292.1 g/mol
InChI Key: DBGVGMSCBYYSLD-RCUQKECRSA-N
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Description

Synthesis Analysis

Tri-n-butyltin deuteride is typically synthesized through the reaction of disodium dicarboxylates with tri-n-butyltin chloride in a specific molar ratio, characterized by elemental analysis, IR, and NMR spectroscopy. This method allows for the controlled synthesis of the compound and provides a pathway to study its structure and properties in depth (Yin, Wang, & Ma, 2003).

Molecular Structure Analysis

The molecular structure of tri-n-butyltin compounds often features unique configurations, such as macrocyclic tetramers or three-dimensional frameworks, depending on the specific substituents and reaction conditions. For instance, tri-n-butyltin 2,6-difluorobenzoate forms a macrocyclic tetramer with distorted trigonal bipyramidal geometries around the tin atoms (Gielen et al., 1994). These structures are elucidated using X-ray crystallography and provide valuable insights into the coordination chemistry of organotin compounds.

Chemical Reactions and Properties

Tri-n-butyltin deuteride participates in various chemical reactions, such as photobromination and subsequent deuteration, to produce chirally deuterated compounds. This showcases its utility in synthesizing labeled compounds for research purposes, highlighting the reactivity and versatility of tri-n-butyltin deuteride in organic synthesis (Hori et al., 1986).

Physical Properties Analysis

The physical properties of tri-n-butyltin deuteride, such as crystal structure and phase behavior, are influenced by its molecular structure. Detailed analysis of these properties is essential for understanding the material's behavior in different environments and potential applications. For example, the crystal structure analysis reveals the compound's packing, bonding, and other structural details critical for its physical characteristics.

Chemical Properties Analysis

The chemical properties of tri-n-butyltin deuteride, including its reactivity, stability, and interaction with other molecules, are central to its applications in chemistry. Studies on its etherification reactions and hydro-hydroxy-eliminations demonstrate its role as a catalyst in organic synthesis, offering insights into the mechanisms of such reactions and the potential for developing new synthetic methods (Marton, Slaviero, & Tagliavini, 1989).

Scientific Research Applications

  • Embryonic and Fetal Effects : Tri-n-butyltin acetate (TBTA) in high doses causes increased embryonic and fetal deaths, cleft palate, cervical rib, rudimentary lumbar rib, and reduced fetus body weights in pregnant rats (Noda et al., 1991).

  • Neuronal Impact : It increases intracellular calcium concentration in rat cerebellar neurons, indicating a distinct cytotoxic action compared to lower trialkyltins (Oyama et al., 1993).

  • Effects on Thymocytes : In mouse thymocytes, tri-n-butyltin raises intracellular calcium concentration by increasing membrane Ca2+ permeability and decreasing Ca2+ pump activity (Oyama et al., 1994).

  • Liver Apoptosis Induction : This compound induces apoptosis in rat liver hepatocytes through pathways involving the endoplasmic reticulum and mitochondria, potentially affecting liver function and causing damage (Grondin et al., 2007).

  • Metabolism in Rats : In male rats, tri-n-butyltin chloride is metabolized into specific tin compounds in the liver and kidney (Matsuda et al., 1993).

  • Environmental Pollution : Found in Canadian water samples, tributyltin can retard growth in sensitive fish species and is prevalent in areas with heavy boating and shipping traffic (Maguire et al., 1986).

  • Analytical Methodology in Salmon : A method was developed for determining tri-n-butyltin in salmon tissue using hydride derivatives (Sullivan et al., 1988).

  • Reproductive System Impact : Butyltins, including tributyltin, can inhibit human androgen metabolism, potentially contributing to developmental disorders in the male reproductive system (Doering et al., 2002).

  • Bioaccumulation in Algae : The tri-n-butyltin cation accumulates in the green alga Ankistrodesmus falcatus and is converted to other butyltin compounds, demonstrating significant bioconcentration (Maguire et al., 1984).

  • Mosquito Larvicide Application : Tri-n-butyltin fluoride (TBTF) is used in the Ecopro 1370 mosquito larvicide, with a unique release curve in polyethylene (Sherman, 1983).

Safety And Hazards

Tri-n-butyltin deuteride is considered hazardous. It is toxic if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation . It may damage fertility, may damage the unborn child, and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

tributyl(deuterio)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.Sn.H/c3*1-3-4-2;;/h3*1,3-4H2,2H3;;/i;;;;1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGVGMSCBYYSLD-RCUQKECRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[SnH](CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369858
Record name Tri-n-butyltin deuteride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri-n-butyltin deuteride

CAS RN

6180-99-0
Record name Tri-n-butyltin deuteride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributylstannane-D
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

An apparatus similar to that in Example 2 was charged with 205 g tributyltin chloride and 50 ml toluene. During 35 min. there was added 110 ml Reagent T with the temperature controlled at 30° C. maximum by ice bath cooling. An hour after complete addition the toluene was distilled off. The residue, including a considerable amount of solid, was distilled under vacuum to give 179.5 g crude tributyltin hydride boiling 102°-110° C./5 mm. This was redistilled to give 158.9 g boiling 104°-106° C./5 mm and 8.0 g boiling 106°-116° C./5 mm, both showing only tributyltin hydride in the NMR spectrum, and a 12.5 g residue having the NMR spectrum of tributyltin chloride, for a 91.1% of theoretical yield of tributyltin hydride based on tributyltin chloride charged.
Quantity
205 g
Type
reactant
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One
[Compound]
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Reagent T
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110 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A one liter apparatus similar to that of Example 2 was charged with 162 g tributyltin chloride. During 20 minutes 87.3 ml Reagent T was added while keeping the temperature at 28°-30° C. by using an ice-water bath. The mixture was then heated at 45°-50° C. for 30 minutes and filtered. The filtrate was stripped of toluene under reduced pressure and distilled to give 137.6 g (95% of theoretical yield) tributyltin hydride, boiling 118°-124° C. at 5 to 6 mm. A 15 g portion of the tributyltin hydride was mixed with 26.6 g trimethyltin chloride solution (38.6% in toluene) and distilled immediately. The distillate boiling up to 110° C. weighed 17.9 g and consisted, according to NMR analysis, of 46.8% trimethyltin hydride and 53.2% toluene. Thus the contained trimethyltin hydride (8.5 g) represents a 98.8% of theoretical yield based on trimethyltin chloride and a 93.9% of theoretical yield for the two stages of tributyltin chloride reduction to tributyltin hydride according to this invention and transposition to trimethyltin hydride and tributyltin chloride for recycle to the process. Inclusion of the hydride exchange reaction enables the relatively small losses of organotin species during the reduction step to be borne by the commercially available and less toxic tributyltin, thus economizing and minimizing exposure to the less available trimethyltin.
Quantity
0 (± 1) mol
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Quantity
26.6 g
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Reaction Step One

Synthesis routes and methods III

Procedure details

Vit et al. in Eastman Organic Chemical Bulletin, 1974, vol. 46, No. 1, page 5 discloses a dehalogenation of tributyltin chloride with VITRIDE reducing agent (sodium bis (2-methoxyethoxy) aluminum hydride) in boiling diethyl ether. After a workup procedure including water quenching, ether extraction, drying, evaporation and distillation, substantially as shown by Van der Kerk supra, for the use of lithium aluminum hydride, 45.5% yield of tributyltin hydride is obtained. Although by this method tributyltin chloride is successfully reduced to the hydride, the yield is low and it calls for the use of diethyl ether which is notoriously volatile, flammable and explosive. The yield is so low as to render impractical, by this route, many interesting processes which involve the use of the expensive organotin halides.
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0 (± 1) mol
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Yield
45.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tri-n-butyltin deuteride
Reactant of Route 2
Tri-n-butyltin deuteride
Reactant of Route 3
Tri-n-butyltin deuteride
Reactant of Route 4
Tri-n-butyltin deuteride
Reactant of Route 5
Tri-n-butyltin deuteride
Reactant of Route 6
Tri-n-butyltin deuteride

Citations

For This Compound
199
Citations
BM Fraga, AG Gonzalez, FG Tellado, ZJ Duri… - Journal of the …, 1984 - pubs.rsc.org
… these reductions, the availability of tri-n-butyltin deuteride affords a means of labelling these … We have used tri-nbutyltin deuteride to introduce labels at C-1, C-3, and C-13 in the gibber …
Number of citations: 3 pubs.rsc.org
GA Russell, GW Holland - Journal of the American Chemical …, 1969 - ACS Publications
3968 the rate of reaction 3, or even the enthalpy change in reaction 3, are not easily approximated. The stabili-ties of the organometallic reagents (RLi)„are involved as well as the …
Number of citations: 28 pubs.acs.org
JL Brokenshire, KU Ingold - International Journal of Chemical …, 1971 - Wiley Online Library
… However, when tri-n-butyltin deuteride was used in place of the hydride, at least 50% of the t-butanol contained OH groups, whereas it should have contained -100% OD groups if all the …
Number of citations: 23 onlinelibrary.wiley.com
JT Groves, S Kittisopikul - Tetrahedron Letters, 1977 - Elsevier
… This large value contrasts with the corresponding results for a tri-n-butyltin hydride-tri-n-butyltin deuteride mixture for which ksnH/ksnD = 1.2. …
Number of citations: 9 www.sciencedirect.com
J Nakayama, M Yoshida, O Simamura - Tetrahedron, 1970 - Elsevier
… for replacement by hydrogen of the amino group attached to an aromatic nucleus The treatment ofp-chloro- and pmethoxybcnzenediazonium fluoroborates with tri-n-butyltin deuteride …
Number of citations: 32 www.sciencedirect.com
GM Whitesides, J San Filippo Jr - Journal of the American …, 1970 - ACS Publications
… 1,7,7-trimethylbicyclo[2.2.1]heptyl-2mercuric bromide (2) using sodium borodeuteride, diethylaluminum deuteride, deuterio(tri-n-butylphosphine)copper(I), and tri-n-butyltin deuteride …
Number of citations: 202 pubs.acs.org
WH Starnes Jr, BJ Wojciechowski, A Velazquez… - …, 1992 - ACS Publications
… Reductive dechlorination of poly(vinyl chloride) (PVC) with tri-n-butyltin hydride or tri-n-butyltin deuteride, followed by 13C NMR analysis of the “polyethylene” thus formed, has provided …
Number of citations: 38 pubs.acs.org
FD Greene, N Lowry - The Journal of Organic Chemistry, 1967 - ACS Publications
… Reaction of 9-chlorodecalin with tri-n-butyltin deuteride in toluene affords 9-deuteriodecalin; this process constitutes a specific methodfor the introduction of deuterium, and indicates a …
Number of citations: 30 pubs.acs.org
이정희 - Bulletin of the Korean Chemical Society, 1997 - koreascience.kr
… Chemical evidence supporting the nonclassical struc ture was the observation that reduction of both syn- and anti- 7-bromonorbornene with tri- n- butyltin deuteride in hex ane led solely …
Number of citations: 2 koreascience.kr
WH Starnes Jr, GM Villacorta, FC Schilling… - …, 1985 - ACS Publications
… by tri-n-butyltin hydride or tri-n-butyltin deuteride. These defects are derived from the … by tri-n-butyltin hydride1 or tri-n-butyltin deuteride,lc~f followed by 13C NMR analysis of the …
Number of citations: 25 pubs.acs.org

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